molecular formula C14H12Cl2F3N3S B2423842 4-[(3,4-dichlorobenzyl)sulfanyl]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine CAS No. 339011-10-8

4-[(3,4-dichlorobenzyl)sulfanyl]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine

Cat. No.: B2423842
CAS No.: 339011-10-8
M. Wt: 382.23
InChI Key: DZAJJHKAKLLEOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[(3,4-dichlorobenzyl)sulfanyl]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted with an ethyl group, a trifluoromethyl group, and a complex substituent involving a sulfanyl group and a 3,4-dichlorobenzyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring and the various substituents. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the pyrimidine ring might undergo reactions at the nitrogen atoms, and the trifluoromethyl group could potentially be a site of electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyrimidine ring and the various halogen atoms might influence its solubility, boiling point, and melting point .

Scientific Research Applications

Crystal Structure Analysis

The study by Wzgarda-Raj et al. (2021) presents an intriguing case of a 2:2:1 ternary cocrystal that involves the analysis of crystal structures through X-ray diffraction (XRD) and quantum-chemical modelling. This research provides insights into the role of specific interactions such as hydrogen and halogen bridges in stabilizing crystal structures, with a particular emphasis on stacking interactions and spontaneous crystallization processes. Such studies are crucial in understanding the crystallography of complex compounds and may provide foundational knowledge relevant to the chemical structure of 4-[(3,4-dichlorobenzyl)sulfanyl]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine (Wzgarda-Raj, Książkiewicz, & Palusiak, 2021).

Insecticide Action and Resistance

Research conducted by Watson et al. (2021) on sulfoxaflor, a sulfoximine insecticide, offers a detailed review of its mode of action as a competitive modulator of nicotinic acetylcholine receptors. This study also addresses the issue of resistance and cross-resistance, highlighting the unique interactions of sulfoxaflor with metabolic enzymes and its distinctive efficacy compared to other insecticides. Understanding these mechanisms is essential for developing effective insect control strategies and can be relevant when considering the biological activity and potential applications of this compound (Watson et al., 2021).

Environmental Toxicity and Safety

The study by Liu and Mejia Avendaño (2013) reviews the environmental biodegradability of polyfluoroalkyl chemicals. It emphasizes the importance of understanding the degradation pathways, potential accumulation, and toxicity of such chemicals, which is crucial for evaluating their environmental fate and effects. This research could provide a framework for assessing the environmental impact and safety profile of this compound (Liu & Mejia Avendaño, 2013).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific safety data for this compound, it’s difficult to provide detailed safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity and physical and chemical properties. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

Properties

IUPAC Name

4-[(3,4-dichlorophenyl)methylsulfanyl]-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2F3N3S/c1-2-20-13-21-11(14(17,18)19)6-12(22-13)23-7-8-3-4-9(15)10(16)5-8/h3-6H,2,7H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAJJHKAKLLEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)SCC2=CC(=C(C=C2)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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